![molecular formula C9H8N2OS B599205 1-(4-Amino-3-thiocyanatophenyl)ethanone CAS No. 14505-89-6](/img/structure/B599205.png)
1-(4-Amino-3-thiocyanatophenyl)ethanone
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Overview
Description
1-(4-Amino-3-thiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H8N2OS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of compounds containing thiocyanate and amino groups . This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-thiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with thiocyanate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-thiocyanatophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The amino and thiocyanate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-(4-Amino-3-thiocyanatophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-thiocyanatophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiocyanate group can participate in nucleophilic reactions, while the amino group can form hydrogen bonds or engage in other interactions with biological molecules . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Amino-3-cyanophenyl)ethanone: Similar in structure but with a cyanide group instead of a thiocyanate group.
1-(4-Amino-3-methylphenyl)ethanone: Contains a methyl group instead of a thiocyanate group.
1-(4-Amino-3-nitrophenyl)ethanone: Features a nitro group in place of the thiocyanate group.
Uniqueness: 1-(4-Amino-3-thiocyanatophenyl)ethanone is unique due to its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1-(4-Amino-3-thiocyanatophenyl)ethanone, with the molecular formula C9H8N2OS, is an organic compound notable for its diverse applications in both chemical synthesis and biological research. Its unique structure, characterized by a thiocyanate group and an amino group, contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
This compound can be synthesized through various methods, typically involving the reaction of 4-aminoacetophenone with thiocyanate. The compound's structure allows it to undergo several chemical reactions, including oxidation and substitution, which can lead to the formation of derivatives with different biological activities.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:
- Thiocyanate Group : This group can participate in nucleophilic reactions, making it reactive towards electrophilic centers in biological molecules.
- Amino Group : The amino group can form hydrogen bonds and engage in various interactions with proteins and nucleic acids, potentially influencing cellular processes.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
This compound has also been investigated for its anticancer effects. In vitro studies revealed that it could induce apoptosis in cancer cell lines by activating specific signaling pathways. This mechanism may involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiocyanate derivatives based on this compound. They evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
Another significant study focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with this compound and observed a dose-dependent increase in apoptosis markers. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies.
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Amino-3-cyanophenyl)ethanone | Cyanide group instead of thiocyanate | Limited antimicrobial activity |
1-(4-Amino-3-methylphenyl)ethanone | Methyl group instead of thiocyanate | Moderate cytotoxicity |
1-(4-Amino-3-nitrophenyl)ethanone | Nitro group instead of thiocyanate | Stronger cytotoxic effects |
The presence of the thiocyanate group in this compound appears to enhance its reactivity and biological efficacy compared to other derivatives.
Properties
IUPAC Name |
(5-acetyl-2-aminophenyl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)7-2-3-8(11)9(4-7)13-5-10/h2-4H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEILPULDBVFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743608 |
Source
|
Record name | 5-Acetyl-2-aminophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14505-89-6 |
Source
|
Record name | 5-Acetyl-2-aminophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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